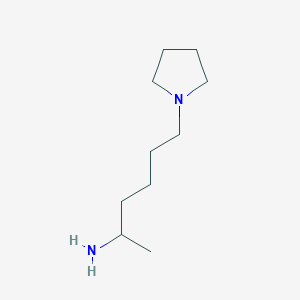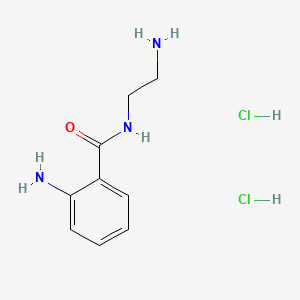
2-amino-N-(2-aminoethyl)benzamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-aminoethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C₉H₁₃N₃O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride typically involves the reaction of 2-amino-N-(2-aminoethyl)benzamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolving 2-amino-N-(2-aminoethyl)benzamide in a suitable solvent such as water or ethanol.
- Adding hydrochloric acid to the solution while maintaining a controlled temperature.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration, are optimized to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(2-aminoethyl)benzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-(2-aminoethyl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
2-amino-N-(2-methylaminoethyl)benzamide: Contains a methylaminoethyl group, leading to different chemical properties.
Uniqueness
2-amino-N-(2-aminoethyl)benzamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction capabilities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15Cl2N3O |
|---|---|
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
2-amino-N-(2-aminoethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2,(H,12,13);2*1H |
Clave InChI |
CIZFCLPTMAWFJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


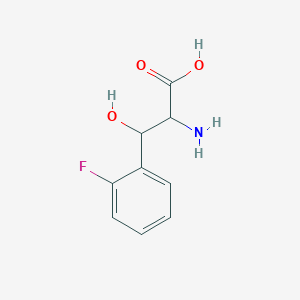
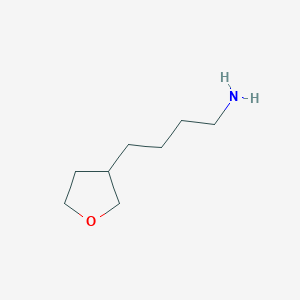
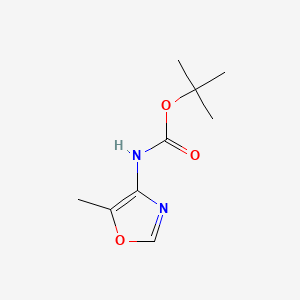
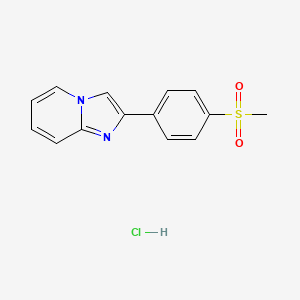


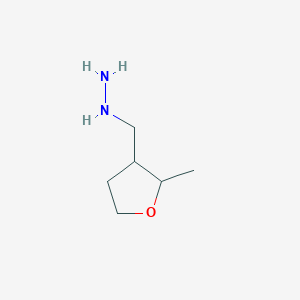
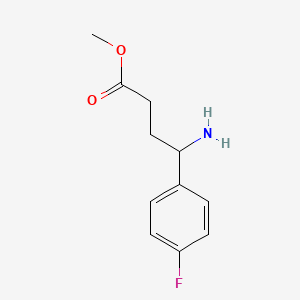
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)



